![molecular formula C7H14O B14264620 [(1S,2S)-2-propylcyclopropyl]methanol CAS No. 154097-39-9](/img/structure/B14264620.png)
[(1S,2S)-2-propylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S)-2-propylcyclopropyl]methanol is a chiral cyclopropyl alcohol compound It is characterized by a cyclopropane ring substituted with a propyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-propylcyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method includes the reaction of propyl-substituted alkenes with diazomethane or similar carbene precursors under controlled conditions to form the cyclopropane ring. Subsequent reduction or hydrolysis steps can introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as catalytic hydrogenation or enzymatic resolution to achieve the desired stereochemistry. These methods ensure high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-propylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as converting aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield propylcyclopropylcarboxylic acid, while reduction can produce propylcyclopropylmethanol derivatives.
Scientific Research Applications
[(1S,2S)-2-propylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: The compound is used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Potential therapeutic applications include the development of chiral drugs and studying their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(1S,2S)-2-propylcyclopropyl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and chemical reactions. Detailed studies on its binding affinity and activity can provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2S)-2-methylcyclopropyl]methanol
- [(1S,2S)-2-ethylcyclopropyl]methanol
- [(1S,2S)-2-butylcyclopropyl]methanol
Uniqueness
[(1S,2S)-2-propylcyclopropyl]methanol is unique due to its specific propyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall behavior in various applications.
Properties
CAS No. |
154097-39-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
[(1S,2S)-2-propylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
HWSZRFHMKHWNEP-NKWVEPMBSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H]1CO |
Canonical SMILES |
CCCC1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


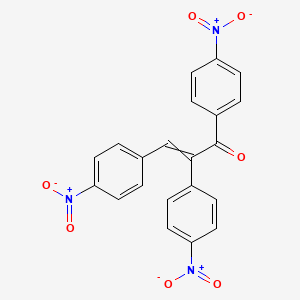


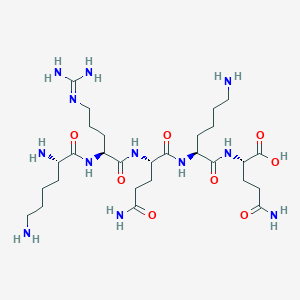
![8-Methylpyrido[1,2-a]azepin-6(7H)-one](/img/structure/B14264571.png)

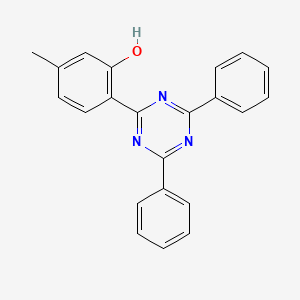

![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

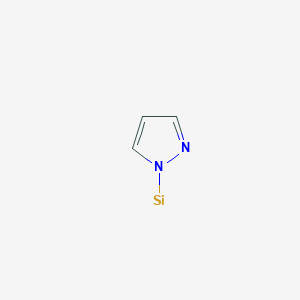
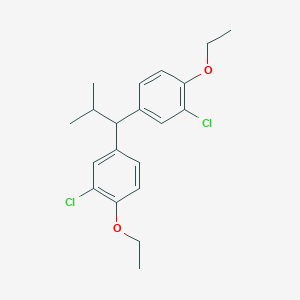
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)
